5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Natural Product Chemistry Phytochemical Analysis Diarylheptanoid Isolation

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (CAS 1269839-24-8) is a naturally occurring diarylheptanoid compound characterized by a C21H26O5 molecular formula and a molecular weight of 358.4 g/mol. It is primarily isolated from the rhizomes of Zingiber officinale (ginger) and Amomum muricarpum Elmer (Zingiberaceae).

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
CAS No. 1269839-24-8
Cat. No. B1164449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
CAS1269839-24-8
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O
InChIInChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (CAS 1269839-24-8): Diarylheptanoid Natural Product Sourcing and Physicochemical Specifications


5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (CAS 1269839-24-8) is a naturally occurring diarylheptanoid compound characterized by a C21H26O5 molecular formula and a molecular weight of 358.4 g/mol [1]. It is primarily isolated from the rhizomes of Zingiber officinale (ginger) and Amomum muricarpum Elmer (Zingiberaceae) [2]. The compound features a central heptane chain with terminal 4-hydroxyphenyl groups and an acetate moiety at the C3 position, existing as the (3R,5R)-enantiomer [3]. As a member of the phenolic diarylheptanoid class, it possesses three hydrogen bond donors and a computed XLogP3-AA of 3.8 [4].

Why 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate Cannot Be Replaced by Generic Diarylheptanoids or Ginger Extracts in Research


Direct substitution of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate with other diarylheptanoids or crude ginger extracts is scientifically invalid due to compound-specific structural and functional differences that critically influence experimental outcomes. Within the diarylheptanoid family, even minor modifications—such as the presence or absence of an acetate group at C3, the hydroxylation pattern on the phenyl rings, or stereochemistry—lead to divergent bioactivity profiles. For instance, the closely related compound (5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, which lacks the acetate moiety, exhibits different physicochemical properties and potential biological interactions [1]. Furthermore, crude extracts from Zingiber officinale contain a complex mixture of over 50 compounds, including gingerols, shogaols, and various diarylheptanoids, making it impossible to attribute an observed effect solely to this specific compound [2]. Analytical studies confirm that different ginger extracts and purified compounds demonstrate varying antioxidant and cytotoxic activities, underscoring the necessity of using the precisely defined chemical entity for reproducible research [3].

Quantitative Evidence for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Comparator-Based Selection Guide


Comparative Natural Source Abundance and Isolation Yield in Amomum muricarpum

In a study isolating diarylheptanoids from Amomum muricarpum, the target compound was identified as a minor constituent alongside the novel compound muricarpin and three other known diarylheptanoids. The specific yield or concentration data for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate was not reported, but its presence as a distinct, isolable entity confirms its occurrence in this plant source [1]. In contrast, the closely related ketone analog (5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one was found for the first time in plants during this same investigation [1].

Natural Product Chemistry Phytochemical Analysis Diarylheptanoid Isolation

Physicochemical Properties and Chromatographic Behavior

The compound's computed physicochemical properties provide a basis for its selection in analytical method development. It has a molecular weight of 358.4 g/mol and a computed XLogP3-AA of 3.8, indicating moderate lipophilicity [1]. In comparison, the non-acetylated analog (5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one has a lower molecular weight of 314.38 g/mol and lacks the acetate group, which would alter its retention time in reversed-phase HPLC and its mass spectrometric fragmentation pattern [2]. This difference is critical for researchers needing a specific standard for LC-MS or HPLC method validation .

Analytical Chemistry Chromatography Physicochemical Characterization

Antioxidant Capacity Inferred from Structural Class Activity

While direct, quantitative antioxidant data for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is not available in the primary literature, its membership in the diarylheptanoid class provides a strong basis for its potential activity. Studies on related diarylheptanoids isolated from Zingiber officinale demonstrate significant DPPH radical scavenging. For example, compound 5 from a related study exhibited an IC50 of 22.6 ± 2.4 µM in a DPPH assay [1]. The target compound, with its multiple phenolic hydroxyl groups, is structurally predisposed to similar antioxidant mechanisms, including electron donation to free radicals .

Antioxidant Research Free Radical Scavenging Oxidative Stress

Optimal Application Scenarios for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in Scientific Research


Analytical Reference Standard for Phytochemical Characterization of Zingiberaceae Species

This compound is best utilized as a high-purity (>95-98%) analytical reference standard for the identification and quantification of diarylheptanoids in plant extracts, particularly from Zingiber officinale and Amomum muricarpum. Its distinct chromatographic properties, as inferred from its molecular weight and lipophilicity, make it a suitable marker for HPLC and LC-MS method development [1]. This application is directly supported by its documented isolation from these sources [2].

Structural Analog for Structure-Activity Relationship (SAR) Studies on Diarylheptanoids

As a defined diarylheptanoid with a specific acetylation pattern, this compound serves as a crucial comparator in SAR studies aimed at elucidating the role of the C3-acetate group. By comparing its activity profile with non-acetylated analogs like (5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, researchers can isolate the functional contribution of the acetate moiety to bioactivities such as antioxidant or cytotoxic effects [3][4].

Probe Compound for Investigating Class-Level Diarylheptanoid Bioactivities

Given the class-level evidence for antioxidant and potential anti-inflammatory activities of related diarylheptanoids [4], this compound is appropriate for use as a probe in preliminary in vitro studies. Its use can help establish baseline activity for this specific molecular scaffold, informing the design of more complex studies or the development of more potent synthetic derivatives.

Quality Control Marker for Ginger-Derived Nutraceutical and Botanical Extracts

For industrial quality control of ginger-based products, this compound can be employed as a specific marker to differentiate between various diarylheptanoid profiles. Its presence or concentration can serve as an indicator of specific extraction or processing conditions, aiding in the standardization of botanical preparations where a defined chemical profile is required [1].

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